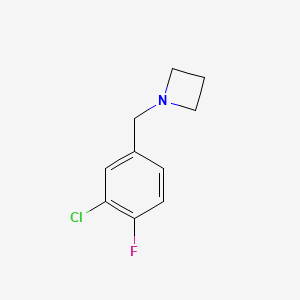

1-(3-Chloro-4-fluorobenzyl)azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Medicinal Chemistry

Azetidines, which are four-membered, nitrogen-containing heterocyclic compounds, have become increasingly important in medicinal chemistry. rsc.orgrsc.org Their significance stems from their unique structural properties, which offer distinct advantages over more common five- or six-membered ring systems. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine scaffold conformationally rigid yet more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org

This constrained geometry can lead to improved binding affinity and selectivity for biological targets by locking substituents in a more defined orientation. Furthermore, azetidine scaffolds are recognized as valuable "bioisosteres" for other chemical groups, capable of enhancing key drug-like properties. nih.govacs.org Their incorporation into a molecule can lead to:

Improved Physicochemical Properties: Azetidines are small, polar, and sp3-rich fragments that can increase solubility, reduce lipophilicity, and improve metabolic stability, thereby enhancing a drug candidate's pharmacokinetic profile. nih.govacs.orgdigitellinc.com

Novel Structural Motifs: They provide three-dimensional exit vectors, allowing chemists to explore new chemical space and develop compounds with novel biological activities. nih.govacs.org

Diverse Pharmacological Activity: Molecules containing the azetidine moiety have demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral activities, and have been used in treatments for central nervous system (CNS) disorders. nih.govresearchgate.net

The growing interest in these scaffolds has spurred the development of new synthetic methodologies to make them more accessible for drug discovery programs. rsc.orgrsc.orgnih.gov

Rationale for Investigating 1-(3-Chloro-4-fluorobenzyl)azetidine and Related Fluorinated Azetidine Derivatives

The specific investigation of this compound is driven by the strategic combination of the beneficial azetidine core with a precisely halogenated phenyl ring. The use of halogens, particularly fluorine, is a well-established and powerful tool in drug design. researchgate.net The rationale for incorporating chloro and fluoro substituents on the benzyl (B1604629) moiety is multifaceted.

Fluorine substitution can profoundly influence a molecule's properties by:

Blocking Metabolic Sites: The carbon-fluorine bond is very strong, which can prevent metabolic oxidation at that position, thereby increasing the drug's half-life.

Modulating Basicity: Fluorine's electron-withdrawing nature can lower the basicity (pKa) of nearby nitrogen atoms, which can be crucial for optimizing a drug's absorption, distribution, and target engagement. researchgate.net

Enhancing Binding Interactions: Fluorine can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.

The presence of a chlorine atom, in conjunction with fluorine, allows for further fine-tuning of the molecule's electronic and lipophilic character. This specific 3-chloro-4-fluoro substitution pattern is deliberately chosen to modulate these properties in a targeted manner. The synthesis and study of such fluorinated azetidine derivatives are aimed at creating new chemical entities with enhanced biological activity, improved safety profiles, and better pharmacokinetic characteristics. researchgate.netevitachem.com

Overview of Current Academic Research Trajectories for Azetidine Compounds with Halogenated Phenyl Moieties

Academic and industrial research into azetidine compounds featuring halogenated phenyl groups is an active and expanding field. The versatility of this structural combination has led to its exploration across several therapeutic areas. Current research trajectories are focused on the synthesis of diverse libraries of these compounds and their evaluation for various biological activities. nih.gov

Key areas of investigation include:

Central Nervous System (CNS) Disorders: The ability of azetidine scaffolds to improve properties required for blood-brain barrier penetration makes them attractive for CNS drug discovery. nih.gov Derivatives with halogenated phenyl rings are being synthesized and evaluated for their potential to modulate CNS targets, such as dopamine (B1211576) and serotonin (B10506) receptors, for the treatment of conditions like schizophrenia and depression. nih.gov

Oncology: Researchers are designing and synthesizing novel azetidine analogues as potential antitumor agents. nih.gov By incorporating halogenated aryl moieties, these compounds can be optimized for potent antiproliferative activity against various cancer cell lines. For example, 3-aryl-azetidine moieties have been used to create analogues of the potent antitumor agent TZT-1027. nih.gov

Infectious Diseases: There is significant interest in developing new antimicrobial agents to combat drug resistance. Substituted phenyl azetidines are being investigated for their potential antibacterial and antifungal properties. researchgate.netmedwinpublishers.com The halogen atoms on the phenyl ring can play a critical role in the compound's mechanism of action and efficacy against microbial targets.

The table below summarizes the primary research applications for this class of compounds.

| Research Area | Focus of Investigation | Key Findings and Potential Applications |

| Central Nervous System (CNS) | Development of lead-like libraries for CNS targets. nih.gov | Compounds show physicochemical properties suitable for blood-brain barrier penetration. Potential for treating neurological and psychiatric disorders. nih.govnih.gov |

| Oncology | Synthesis of analogues of known antitumor agents. nih.gov | Halogenated 3-aryl-azetidine derivatives have shown potent antiproliferative activities against human cancer cell lines. nih.gov |

| Infectious Diseases | Screening for antimicrobial activity. researchgate.netmedwinpublishers.com | Substituted phenyl azetidines have demonstrated potential as antibacterial and antifungal agents. researchgate.netmedwinpublishers.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

1-[(3-chloro-4-fluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11ClFN/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |

InChI Key |

MEIAFVIBBRSSKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 3 Chloro 4 Fluorobenzyl Azetidine and Its Analogs

Established Synthetic Pathways to Substituted Azetidines and Azetidinones

The construction of the azetidine (B1206935) core is a central challenge in the synthesis of these compounds, primarily due to the inherent ring strain of the four-membered heterocycle. rsc.orgclockss.org Over the years, several reliable methods have been established for the formation of azetidines and their corresponding oxidized forms, azetidinones (β-lactams).

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond. rsc.org This is often achieved by a nucleophilic attack of a nitrogen atom on a carbon atom bearing a leaving group, positioned gamma to the amine.

Intramolecular Aminolysis: This approach is a type of intramolecular SN2 reaction where a nitrogen atom displaces a leaving group (such as a halide or mesylate) to form the ring. nih.govfrontiersin.org A common strategy involves the cyclization of γ-amino alcohols after converting the hydroxyl group into a better leaving group. For instance, N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine can undergo intramolecular cyclization in the presence of a strong base like lithium hexamethyldisilylazide (LiHMDS) to yield the corresponding azetidine. rsc.org Another variation is the intramolecular aminolysis of epoxides. Lanthanide catalysts, such as La(OTf)₃, have been shown to promote the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, tolerating a wide range of functional groups. nih.govfrontiersin.orgnih.gov

Reductive Cyclization: This method often involves the cyclization of β-haloalkylimines. magtech.com.cn For example, piperidine (B6355638) chloroaldehyde can be reacted with chiral amines to form an intermediate imine, which subsequently cyclizes in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) to yield chiral azetidine-piperidines. rsc.org

The table below summarizes key approaches to azetidine ring formation.

Table 1: Established Methods for Azetidine Ring Formation| Method | Precursor Type | Typical Reagents/Conditions | Key Features |

|---|---|---|---|

| Intramolecular Aminolysis (SN2) | γ-Amino halides/sulfonates | Strong base (e.g., LiHMDS, NaH) | Common and versatile; requires good leaving group. rsc.org |

| Intramolecular Aminolysis (Epoxide Opening) | 3,4-Epoxy amines | Lewis acids (e.g., La(OTf)₃) | High regioselectivity; mild conditions. nih.govfrontiersin.org |

| Reductive Cyclization | β-Haloalkylimines | Reducing agent (e.g., NaCNBH₃) | Forms imine in situ followed by cyclization. rsc.orgmagtech.com.cn |

| Iodocyclization | Homoallyl amines | Iodine (I₂), NaHCO₃ | Stereoselective synthesis of 2-(iodomethyl)azetidines. rsc.org |

| Reduction of Azetidin-2-ones (β-Lactams) | Azetidin-2-ones | Reducing agents (e.g., DIBAL-H) | A convenient route, though ring opening can be a side reaction. rsc.org |

For the specific synthesis of 1-(3-Chloro-4-fluorobenzyl)azetidine, a direct N-alkylation of azetidine with 3-chloro-4-fluorobenzyl halide is the most straightforward approach. Alternatively, a reductive amination reaction between azetidine and 3-chloro-4-fluorobenzaldehyde (B1582058) would also yield the target compound. However, the synthesis of substituted azetidine analogs often requires building the ring with the desired substituents already in place.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the installation of halogenated phenyl groups onto the azetidine scaffold. These methods are particularly useful for synthesizing analogs where the aryl group is attached directly to the ring nitrogen or a carbon atom of the ring, which is crucial for structure-activity relationship (SAR) studies.

Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, coupling amines with aryl halides or sulfonates. wikipedia.orgacsgcipr.org In the context of azetidine synthesis, it can be used to couple azetidine (or a substituted azetidine) with an aryl halide like 1-bromo-3-chloro-4-fluorobenzene to create N-aryl azetidines. researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgnih.gov Recent advancements have led to catalyst systems that are compatible with a wide range of functional groups and can be performed under milder conditions. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for C-C bond formation, coupling an organoboron species (like a boronic acid or ester) with an organohalide. nih.govnih.gov To synthesize azetidine analogs, a halogenated azetidine (e.g., 3-iodoazetidine) can be coupled with an appropriately substituted phenylboronic acid. organic-chemistry.org Azetidine-based ligands have also been developed to create efficient palladium catalytic systems for Suzuki-Miyaura reactions, highlighting the synergy between the scaffold and the methodology. mdpi.comresearchgate.net

The table below compares these two key cross-coupling methods.

Table 2: Comparison of Cross-Coupling Methods for Aryl Group Installation| Reaction | Bond Formed | Coupling Partners | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | C(aryl)-N | Aryl Halide/Sulfonate + Amine (Azetidine) | Direct formation of N-aryl bond; broad substrate scope. wikipedia.orgresearchgate.net |

| Suzuki-Miyaura Coupling | C(aryl)-C | Aryl Halide + Organoboron Species (or vice versa) | Excellent functional group tolerance; stable and accessible reagents. nih.govmdpi.com |

Novel Synthetic Strategies and Route Optimization for this compound Derivatives

Modern organic synthesis seeks to improve upon established methods by enhancing efficiency, selectivity, and functional group tolerance. The development of novel strategies for constructing the azetidine scaffold is critical for accessing complex and densely functionalized derivatives.

Achieving selectivity is paramount when synthesizing complex molecules. In azetidine synthesis, this often relates to controlling which C-N bond is formed in a precursor with multiple potential reaction sites.

Catalyst-Controlled Regioselectivity: As mentioned, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high C3-selectivity, leading to the formation of the four-membered azetidine ring over the five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org This catalyst-driven control is crucial for preventing the formation of undesired isomeric byproducts, which are often a challenge in intramolecular substitution approaches due to unfavorable conformational requirements for forming the strained ring. researchgate.net

Substrate-Controlled Selectivity: The stereochemistry of the starting material can also dictate the reaction outcome. For example, in the synthesis of 2-cyano azetidines from β-amino alcohols, the configuration of the linear precursor can selectively provide different diastereomers of the final azetidine product depending on the reaction conditions employed. nih.gov

Recent years have seen the application of cutting-edge synthetic methods to the construction of azetidines, enabling access to previously challenging structures.

Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination: This advanced technique involves the direct formation of a C-N bond by activating a typically inert C-H bond. This method can be used to synthesize functionalized azetidines from acyclic amine precursors, offering a novel disconnection approach. rsc.org

Photochemical [2+2] Cycloadditions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, can be used to construct the azetidine ring. rsc.org Visible-light-mediated versions of this reaction have been developed, offering a milder and more sustainable alternative to traditional UV-light-promoted methods. researchgate.net

Strain-Release Homologation: The reaction of highly strained azabicyclo[1.1.0]butanes (ABBs) with nucleophiles provides a pathway to functionalized azetidines. This strain-release strategy allows for the introduction of substituents at the C3 position of the azetidine ring. rsc.orgresearchgate.net

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs of a lead compound like this compound is essential for understanding how molecular structure relates to biological activity. SAR studies guide the optimization of a compound's potency, selectivity, and pharmacokinetic properties. nih.gov The development of diverse azetidine-based scaffolds is a key strategy for generating lead-like libraries for screening. nih.govacs.orgresearchgate.net

Systematic modifications are typically made to different parts of the molecule:

The Azetidine Ring: The ring can be substituted at the 2- or 3-positions. Introducing substituents can alter the molecule's conformation and introduce new interaction points with a biological target.

The Benzyl (B1604629) Moiety: The methylene (B1212753) bridge between the azetidine and the phenyl ring can be modified.

The Phenyl Ring: The substitution pattern on the phenyl ring is a common site for modification. The position and nature of the halogen atoms (chloro and fluoro) can be varied to probe electronic and steric effects. For example, analogs could be synthesized with different halogen patterns or with non-halogen substituents like methoxy (B1213986) or trifluoromethyl groups. medwinpublishers.comscirp.org

The synthesis of a focused library of such analogs allows for systematic evaluation. For instance, a hypothetical SAR study might investigate how changes in the substitution pattern on the phenyl ring affect inhibitory activity against a specific enzyme or receptor.

Table 3: Hypothetical SAR Data for Analogs of 1-(Benzyl)azetidine| Compound | R¹ | R² | R³ (Azetidine Position) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Parent | H | H | H | >100 |

| Analog 1 | Cl | F | H | 5.2 |

| Analog 2 | F | Cl | H | 8.1 |

| Analog 3 | Cl | H | H | 15.6 |

| Analog 4 | H | F | H | 22.4 |

| Analog 5 | Cl | F | 3-OH | 2.5 |

| Analog 6 | Cl | F | 3-Ph | 10.3 |

This data is illustrative and does not represent actual experimental results.

This systematic approach, enabled by the diverse synthetic methodologies available, is fundamental to the process of drug discovery and the development of novel chemical probes. The synthesis and diversification of densely functionalized azetidine ring systems are key to accessing a wide variety of fused, bridged, and spirocyclic ring systems for biological evaluation. acs.orgresearchgate.net

Strategies for Substituent Modification on the Azetidine and Phenyl Rings

The chemical derivatization of this compound and its analogs can be achieved through various synthetic strategies that allow for the introduction and modification of substituents on both the azetidine and the phenyl rings. These modifications are crucial for developing structure-activity relationships in drug discovery programs.

Modification of the azetidine ring often involves the introduction of substituents at the 2- and 3-positions. A common approach for the synthesis of N-substituted azetidines is the alkylation of a primary amine with a suitable difunctionalized propane (B168953) derivative. For instance, 1,3-disubstituted azetidines can be prepared by the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another versatile method is the diastereoselective α-alkylation of N-acylated azetidine-2-carbonitriles. This strategy allows for the introduction of a variety of substituents at the 2-position of the azetidine ring with good stereocontrol. rsc.org The reaction typically involves the deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile, such as benzyl bromide. rsc.org

Furthermore, cycloaddition reactions represent a powerful tool for constructing the azetidine ring with desired substituents. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. rsc.org Ring expansion of activated aziridines with a one-carbon unit also offers an efficient pathway to substituted azetidines. magtech.com.cn

Modification of the phenyl ring of the 1-(3-chloro-4-fluorobenzyl) moiety can be accomplished using standard aromatic substitution reactions, provided the azetidine ring and other functional groups are stable to the reaction conditions. The reactivity of the phenyl ring is influenced by the existing chloro and fluoro substituents, which are deactivating and ortho-, para-directing. libretexts.org However, the directing effects of these two halogens can lead to a mixture of products. More controlled modifications can be achieved by starting with a differently substituted benzyl halide or by employing modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a suitably functionalized phenyl ring before or after its attachment to the azetidine nitrogen.

A summary of strategies for substituent modification is presented in the table below:

| Ring System | Modification Strategy | Description | Key Features |

| Azetidine Ring | α-Alkylation | Diastereoselective introduction of substituents at the C-2 position of N-acylated azetidine-2-carbonitriles using a strong base and an electrophile. | High diastereoselectivity, versatile for introducing various functional groups. |

| Cycloaddition | [2+2] photocycloaddition (aza Paternò–Büchi reaction) between an imine and an alkene to form the azetidine ring directly. | Direct formation of the four-membered ring, allows for diverse substitution patterns. | |

| Ring Expansion | Reaction of activated aziridines with a one-carbon component to yield substituted azetidines. | Efficient for synthesizing certain substitution patterns. | |

| Phenyl Ring | Electrophilic Aromatic Substitution | Direct introduction of substituents onto the benzene (B151609) ring, guided by the existing chloro and fluoro groups. | Can lead to mixtures of isomers due to competing directing effects. |

| Cross-Coupling Reactions | Suzuki or Buchwald-Hartwig couplings on a pre-functionalized phenyl ring to introduce a wide range of substituents. | High degree of control over the position and nature of the new substituent. |

Stereochemical Control in the Synthesis of Azetidine Derivatives

Achieving stereochemical control is a critical aspect in the synthesis of azetidine derivatives, as the biological activity of chiral molecules is often dependent on their absolute configuration. Several methodologies have been developed to control the stereochemistry during the formation and functionalization of the azetidine ring.

One effective approach is the use of chiral auxiliaries. For example, starting from a chiral 1-arylethylamine, it is possible to synthesize optically active 2-substituted azetidine-2-carbonitriles. rsc.org The diastereoselective α-alkylation of N-borane complexes of these azetidine-2-carbonitriles, promoted by LDA, allows for the introduction of a new substituent at the α-position with good to excellent diastereoselectivity. rsc.org The chiral auxiliary can then be removed to yield the enantiomerically enriched 2-substituted azetidine.

Asymmetric catalysis is another powerful tool for controlling stereochemistry. For instance, the asymmetric reduction of prochiral azetines (dihydroazetes) can provide access to enantioenriched azetidine derivatives. acs.orgresearchgate.net Metal-catalyzed asymmetric hydrogenation using chiral phosphine ligands has been successfully employed for this purpose. researchgate.net

Substrate-controlled diastereoselective reactions are also commonly used. The inherent rigidity of the four-membered ring can be exploited to direct the approach of reagents from the less hindered face of the molecule. rsc.org For example, the reduction of a carbonyl group on a substituted azetidine ring often proceeds with high diastereoselectivity due to steric hindrance from existing substituents.

The table below summarizes key strategies for stereochemical control in azetidine synthesis:

| Strategy | Description | Example Application | Outcome |

| Chiral Auxiliaries | A chiral group is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. | Use of a chiral 1-arylethylamine to direct the diastereoselective alkylation of an azetidine-2-carbonitrile. | Formation of optically active 2-substituted azetidines. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Metal-catalyzed asymmetric hydrogenation of an azetine precursor using a chiral ligand. | Enantiomerically enriched azetidine derivatives. |

| Substrate Control | Existing stereocenters in the substrate direct the stereochemistry of a new stereocenter. | Diastereoselective reduction of a ketone on a substituted azetidine ring. | Formation of a specific diastereomer. |

Molecular Design and Computational Investigations of 1 3 Chloro 4 Fluorobenzyl Azetidine

Ligand-Based and Structure-Based Drug Design Approaches for Azetidine (B1206935) Compounds

The design of novel therapeutics incorporating the azetidine framework leverages both ligand-based and structure-based computational methods. These approaches are critical for optimizing potency, selectivity, and pharmacokinetic profiles.

Ligand-Based Drug Design (LBDD) focuses on the analysis of a set of molecules known to interact with a specific target. This approach is employed when the three-dimensional structure of the biological target is unknown. For azetidine analogs, LBDD can involve the construction of pharmacophore models that define the essential steric and electronic features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies, a key component of LBDD, correlate variations in the physicochemical properties of azetidine derivatives with their biological activities to build predictive models. researchgate.net

Structure-Based Drug Design (SBDD) , conversely, relies on the known 3D structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. This powerful approach allows for the rational design of inhibitors that can fit precisely into the target's binding site. For azetidine-containing compounds, SBDD enables medicinal chemists to visualize and model how the azetidine ring and its substituents interact with specific amino acid residues of a target protein. researchgate.net This insight guides the modification of the lead compound to enhance binding affinity and selectivity. The rigidity of the azetidine scaffold is particularly advantageous in SBDD, as it reduces the entropic penalty upon binding and simplifies the prediction of binding conformations. ambeed.com

Molecular Docking and Binding Affinity Predictions for 1-(3-Chloro-4-fluorobenzyl)azetidine with Potential Biological Targets

Molecular docking is a principal tool in structure-based drug design, used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. rjptonline.orgvistas.ac.in For this compound, docking simulations can be performed against a variety of potential biological targets to identify those with the highest predicted binding affinity, often expressed as a docking score or binding energy (kcal/mol).

Given the structural motifs present in the molecule, plausible targets could include kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cell signaling pathways. For instance, azetidine-containing compounds have been investigated as inhibitors of targets such as STAT3 and tubulin. nih.govmedwinpublishers.com A study on 3-aryl-azetidine analogues of the antitumor agent TZT-1027, which targets tubulin, provides a relevant precedent for the potential activity of this compound class. mdpi.com

The docking process involves preparing the 3D structure of this compound and the crystal structure of the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled. Scoring functions are used to estimate the binding affinity for each pose, with lower energy scores typically indicating more favorable binding. researchgate.net

| Potential Biological Target | Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Tubulin (Colchicine Site) | Cytoskeletal Protein | -8.5 | Cys241, Leu248, Ala316 |

| STAT3 (SH2 Domain) | Transcription Factor | -7.9 | Arg609, Lys591, Ser611 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Receptor Tyrosine Kinase | -9.1 | Met793, Leu718, Gly796 |

A crucial step following molecular docking is the detailed analysis of the predicted binding poses to understand the molecular interactions driving the ligand-receptor recognition. biorxiv.orgup.ac.za For this compound, several types of interactions are anticipated:

Hydrogen Bonding: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, forming a key interaction with hydrogen bond donor residues (e.g., serine, threonine, or backbone amides) in the active site.

Hydrophobic Interactions: The benzyl (B1604629) ring is expected to form hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

Halogen Bonding: The chlorine and fluorine atoms on the benzyl ring can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly contribute to binding affinity and specificity.

Pi-Stacking: The aromatic benzyl ring may engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Visual inspection of the docked complex allows researchers to rationalize the predicted affinity and provides clear hypotheses for chemical modifications to improve binding. researchgate.net For example, if an unoccupied hydrophobic pocket is observed near the benzyl group, adding a small alkyl substituent could enhance potency.

Molecular Dynamics Simulations to Elucidate this compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govyoutube.com MD simulations are computational methods that model the movements and interactions of atoms and molecules, providing insights into the stability and conformational dynamics of the complex. researchgate.net

By simulating the behavior of the this compound-target complex in a simulated physiological environment (including water and ions), researchers can:

Assess Binding Pose Stability: MD simulations can validate docking results by determining if the predicted binding pose is stable over a period of nanoseconds. The Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its starting pose is often monitored; a low and stable RMSD suggests a stable binding mode. up.ac.za

Analyze Dynamic Interactions: MD can reveal transient interactions, such as water-mediated hydrogen bonds, that are not always captured by docking. It helps to understand the flexibility of both the ligand and the protein's binding site.

Calculate Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which can be compared with experimental data. nih.gov

A typical MD simulation protocol involves placing the docked complex in a solvent box, followed by energy minimization, and a period of heating and equilibration before the final production run. nih.gov Analysis of the trajectory provides a deeper understanding of the factors contributing to the affinity and stability of the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For a series of analogs of this compound, a QSAR model could predict their activity against a specific target, thereby guiding the synthesis of more potent compounds. researchgate.net

The process involves:

Data Set Assembly: A training set of azetidine analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, steric, and topological properties) are calculated for each molecule in the series.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to generate an equation that links the descriptors to the biological activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in model generation. nih.gov

A hypothetical 2D-QSAR equation for a series of analogs might look like: pIC₅₀ = β₀ + β₁(ClogP) - β₂(TPSA) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, ClogP represents lipophilicity, TPSA is the topological polar surface area, and MR is the molar refractivity. The coefficients (β) indicate the positive or negative contribution of each descriptor to the activity. Such models help identify which properties are most important for activity and can be used to prioritize the synthesis of new analogs with a higher probability of success. researchgate.netnih.gov

| Descriptor | Description | Hypothetical Contribution to Activity |

|---|---|---|

| ClogP | Lipophilicity | Positive (increased lipophilicity enhances binding in a hydrophobic pocket) |

| TPSA | Topological Polar Surface Area | Negative (excessive polarity may hinder membrane permeability or binding) |

| Molecular Weight (MW) | Size of the Molecule | Optimal range (too large may violate drug-likeness rules) |

| Halogen Atom Count | Number of Halogens | Positive (may be involved in crucial halogen bonding interactions) |

Preclinical Pharmacological and Biochemical Characterization of 1 3 Chloro 4 Fluorobenzyl Azetidine

Mechanistic Investigations of 1-(3-Chloro-4-fluorobenzyl)azetidine Action at the Molecular and Cellular Level

Elucidation of Intracellular Signaling Pathways and Biological Processes

No information is available in the public domain regarding the specific intracellular signaling pathways or biological processes modulated by this compound.

In Vivo Preclinical Pharmacological Models Investigating this compound

No studies on in vivo preclinical pharmacological models specifically investigating this compound have been found.

Efficacy Assessment in Disease-Relevant Animal Models (e.g., Xenograft Models)

There is no published data assessing the efficacy of this compound in any disease-relevant animal models, including xenograft models.

Investigation of Pharmacodynamic Markers

No pharmacodynamic markers have been identified or investigated in relation to treatment with this compound in the available literature.

Advanced Analytical Methodologies for Research and Characterization of 1 3 Chloro 4 Fluorobenzyl Azetidine

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for separating 1-(3-chloro-4-fluorobenzyl)azetidine from unreacted starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. phenomenex.comamericanpharmaceuticalreview.com This involves using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water. sielc.comhelixchrom.com

Method development focuses on optimizing parameters like column type, mobile phase composition, flow rate, and detector wavelength (typically in the UV range, capitalizing on the aromatic ring of the benzyl (B1604629) group) to achieve optimal separation and peak shape.

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. pharmtech.comresearchgate.netamsbiopharma.comactascientific.com Validation establishes the performance characteristics of the method, providing a high degree of assurance that it will consistently produce accurate and reliable results. theviews.in Key validation parameters are summarized in the table below.

Table 5.1.1: Typical HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | Peak purity analysis, no interference at the analyte's retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 over a specified range. |

| Accuracy | The closeness of test results to the true value. | Mean recovery of 98-102% for spiked samples at multiple concentrations. pharmtech.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. amsbiopharma.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of approximately 3:1. pharmtech.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. pharmtech.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, mobile phase composition, or temperature. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. chromatographyonline.com In the context of this compound, GC-MS is primarily used for impurity profiling, especially for identifying residual solvents from synthesis or volatile byproducts that would not be detected by HPLC. ijprajournal.comthermofisher.commedistri.swissresearchgate.net

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in the GC column. restek.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization causes predictable fragmentation of the molecule. The resulting mass spectrum serves as a "molecular fingerprint." medistri.swiss For this compound, characteristic fragments would include the benzyl cation and fragments of the azetidine (B1206935) ring. The presence of a chlorine atom is readily identified by the characteristic M and M+2 isotopic peaks in an approximate 3:1 ratio. acs.org

Table 5.1.2: Potential Applications of GC-MS in the Analysis of this compound

| Application | Description | Information Gained |

| Impurity Profiling | Detection and identification of volatile or semi-volatile impurities from the synthetic route. | Structure of byproducts, unreacted starting materials (e.g., 3-chloro-4-fluorobenzaldehyde), or reagents. |

| Residual Solvent Analysis | Quantification of solvents used during synthesis and purification (e.g., Toluene, Methanol, Dichloromethane). | Compliance with safety guidelines (e.g., ICH Q3C) for residual solvents. |

| Degradation Studies | Identification of volatile degradation products formed under stress conditions (e.g., heat, light). | Insight into the stability and degradation pathways of the compound. |

Spectroscopic Approaches for Structural Confirmation and Interaction Studies

Spectroscopic techniques are essential for elucidating the precise molecular structure of this compound and studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Through ¹H, ¹³C, and ¹⁹F NMR experiments, the chemical environment of each atom in the molecule can be determined.

For this compound, the ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment (chemical shift), and their connectivity through spin-spin coupling. The azetidine ring protons typically appear as multiplets due to their conformational dynamics. nih.govbeilstein-journals.orgnih.gov The benzyl protons would show characteristic aromatic splitting patterns. The ¹³C NMR spectrum reveals the number of unique carbon atoms, and ¹⁹F NMR provides a sensitive probe for the fluorine-substituted ring. wiserpub.comnih.gov Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity of the benzyl group to the azetidine nitrogen.

Table 5.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Azetidine C2/C4 | ~3.2 - 3.5 | Triplet (t) | ~55 - 60 |

| Azetidine C3 | ~2.1 - 2.4 | Multiplet (m) | ~15 - 20 |

| Benzyl CH₂ | ~3.6 - 3.8 | Singlet (s) | ~60 - 65 |

| Aromatic CH (ortho to CH₂) | ~7.2 - 7.4 | Doublet (d) | ~128 - 130 |

| Aromatic CH (meta to CH₂) | ~7.0 - 7.2 | Doublet of Doublets (dd) | ~116 - 118 |

| Aromatic CH (ortho to Cl) | ~7.4 - 7.6 | Doublet (d) | ~129 - 131 |

| Aromatic C-F | - | - | ~155 - 160 (d, ¹JCF) |

| Aromatic C-Cl | - | - | ~120 - 125 |

| Aromatic C-CH₂ | - | - | ~135 - 140 |

Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can measure the mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₁ClFN). A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak, which would show two signals, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom. libretexts.orgchemdictionary.orgyoutube.com

In preclinical research, such as in vitro metabolism studies using liver microsomes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for identifying metabolites. The parent drug and its metabolites are separated by LC and detected by MS. The mass spectrometer can be programmed to fragment the molecular ion of the parent drug and any potential metabolites. By comparing the fragmentation patterns and observing specific mass shifts, the sites of metabolic modification can be identified. researchgate.netnih.gov

Table 5.2.2: Potential Metabolic Pathways and Corresponding Mass Shifts

| Metabolic Reaction | Description | Mass Shift from Parent Drug | Resulting Fragment Ion |

| Oxidation | Addition of an oxygen atom (e.g., hydroxylation on the aromatic ring or azetidine ring). | +16 Da | [M+16+H]⁺ |

| N-dealkylation | Cleavage of the benzyl group from the azetidine nitrogen. | -143 Da | Azetidine fragment |

| Glucuronidation | Conjugation with glucuronic acid, typically on a hydroxylated metabolite. | +176 Da | [M+16+176+H]⁺ |

| Sulfation | Conjugation with a sulfate (B86663) group, typically on a hydroxylated metabolite. | +80 Da | [M+16+80+H]⁺ |

X-ray Crystallography of this compound-Target Complexes (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. excillum.comwikipedia.org While no public crystal structure of this compound is currently available, this technique would be invaluable if the compound were investigated as a ligand for a biological target, such as a protein or enzyme.

To perform this analysis, the target protein would be co-crystallized with the compound. nih.govnih.gov The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is measured. iucr.orgfrontiersin.org This pattern is used to calculate an electron density map, into which the molecular models of the protein and the bound ligand are fitted.

The resulting structure would provide precise, atomic-level detail of the binding orientation and conformation of this compound within the protein's active site. It would reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and potentially halogen bonds involving the chlorine or fluorine atoms, which can be critical for binding affinity and selectivity. nih.govsemanticscholar.orgacs.orgelifesciences.org This information is exceptionally valuable for structure-based drug design and for understanding the compound's mechanism of action.

Therapeutic Potential and Future Research Directions

Exploration of Potential Therapeutic Areas for 1-(3-Chloro-4-fluorobenzyl)azetidine Based on Mechanistic Insights

There is currently no available research detailing the mechanistic insights of this compound. Scientific investigation is required to determine its molecular targets and mechanism of action, which would be the first step in identifying potential therapeutic areas.

Comparative Analysis of this compound with Existing Preclinical Agents and Research Compounds

A comparative analysis is not feasible without data on the pharmacological profile of this compound. Such an analysis would require information on its potency, selectivity, and efficacy, none of which is currently present in the scientific literature.

Unmet Research Needs and Gaps in Understanding the Pharmacology of this compound

The primary and most significant gap is the complete absence of any pharmacological data for this compound. Foundational research is needed to characterize its basic properties, including its affinity for various receptors, enzymes, and transporters.

Future Strategies for Lead Optimization and Preclinical Development of this compound Analogs

Discussions regarding future strategies for lead optimization and preclinical development are premature. The initial step would be the synthesis and comprehensive biological screening of this compound to ascertain if it possesses any activity that would warrant further development of its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(3-Chloro-4-fluorobenzyl)azetidine, and how can reaction efficiency be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 3-chloro-4-fluorobenzyl chloride with azetidine under inert conditions (e.g., N₂ atmosphere) using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C. Yield optimization requires monitoring stoichiometry, solvent purity, and reaction time. Pre-purification of intermediates (e.g., column chromatography) reduces side products . For azetidine derivatives, yields >75% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl proton splitting patterns) and HPLC-MS for purity assessment. Contradictions in spectral data (e.g., unexpected peaks in NMR) can arise from residual solvents or stereoisomers. Cross-validate with FT-IR (C-Cl stretch ~550 cm⁻¹) and compare against reference databases like NIST Chemistry WebBook for fluorinated analogs . For ambiguous results, employ 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use closed-system reactors to minimize vapor exposure. PPE includes nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Install local exhaust ventilation (LEV) and ensure emergency showers/eye baths are accessible. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Answer : Apply a 2³ full factorial design to evaluate the impact of temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. acetonitrile). Response variables include yield and purity. Statistical tools like ANOVA identify significant factors. For example, in azetidine syntheses, temperature and solvent polarity often dominate over catalyst loading . Post-optimization, validate with a central composite design (CCD) to refine reaction parameters .

Q. What computational approaches predict the reactivity of this compound in novel catalytic systems?

- Answer : Use density functional theory (DFT) to calculate activation energies for potential reaction pathways (e.g., SN2 vs. radical mechanisms). Tools like COMSOL Multiphysics integrate AI-driven simulations to model solvent effects and transition states. For example, molecular dynamics (MD) simulations can predict steric hindrance from the chloro-fluorobenzyl group during nucleophilic attacks .

Q. How do structural modifications of this compound influence its biological target interactions?

- Answer : Replace the azetidine ring with pyrrolidine or piperidine to assess conformational flexibility. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes. For fluorinated analogs, substituent electronegativity impacts hydrophobic interactions with enzymes like kinases or GPCRs. MD simulations further reveal binding pocket compatibility .

Q. What strategies address batch-to-batch variability in scaled-up synthesis of this compound?

- Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for intermediate quantification). Use quality-by-design (QbD) principles to define critical quality attributes (CQAs) like impurity profiles. For azetidine derivatives, control residual solvent levels (e.g., DMF < 500 ppm) via vacuum distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.